Several synthetic methods have been reported for the preparation of 3-Iodo-1H-pyrazolo[4,3-C]pyridine. These methods can be categorized based on the assembly of the pyrazolopyridine system. Researchers have explored various approaches, considering both advantages and drawbacks . Further studies are needed to optimize and refine these synthetic routes.
3-Iodo-1H-pyrazolo[4,3-C]pyridine is a heterocyclic compound belonging to the pyrazolo[4,3-C]pyridine family. This compound is characterized by the presence of an iodine atom at the third position of the pyrazole ring, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The molecular formula of 3-Iodo-1H-pyrazolo[4,3-C]pyridine is , and it has a molecular weight of approximately 220.01 g/mol.
3-Iodo-1H-pyrazolo[4,3-C]pyridine falls under the classification of heterocycles, specifically pyrazolo derivatives. It is recognized for its potential biological activity, making it a subject of interest in drug discovery and development.
The synthesis of 3-Iodo-1H-pyrazolo[4,3-C]pyridine typically involves the iodination of a precursor compound, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine. A common method includes dissolving the precursor in a suitable solvent like dimethylformamide (DMF) and treating it with iodine in the presence of a base such as potassium hydroxide. The reaction conditions typically involve stirring at room temperature for several hours to allow complete iodination .
The yield of this synthesis can vary but has been reported to be around 82% .
The molecular structure of 3-Iodo-1H-pyrazolo[4,3-C]pyridine features a fused pyrazole and pyridine ring system with an iodine substituent at the third position of the pyrazole ring. The structural formula can be represented as follows:
3-Iodo-1H-pyrazolo[4,3-C]pyridine can participate in various chemical reactions typical for halogenated heterocycles. These include nucleophilic substitutions where the iodine atom can be replaced by other nucleophiles under appropriate conditions.
The mechanism of action for compounds like 3-Iodo-1H-pyrazolo[4,3-C]pyridine often involves interaction with biological targets such as enzymes or receptors. Due to its structural similarity to purine bases (adenine and guanine), it may act as a bioisostere.
Research indicates that such compounds can inhibit specific enzymes or modulate receptor activity, which is crucial for their potential therapeutic effects .
3-Iodo-1H-pyrazolo[4,3-C]pyridine has potential applications in medicinal chemistry due to its biological activity. It is being explored for:
Regioselective iodination at the electron-rich C3 position leverages the inherent electronic asymmetry of the pyrazolopyridine core. The 1H-pyrazolo[4,3-c]pyridine system exhibits preferential electrophilic substitution at C3 due to both its high electron density and the stability of the resulting iodinated product. Direct iodination typically employs N-iodosuccinimide (NIS) in polar aprotic solvents (DMF, acetonitrile) at 0-25°C, achieving >85% regioselectivity for the 3-iodo isomer [2]. This selectivity persists across various N1-protected derivatives, though N-unsubstituted variants require careful temperature control to avoid dihalogenation [6].
Alternative halogen sources like iodine monochloride (ICl) demonstrate faster kinetics but suffer from reduced selectivity (∼70%) and potential ring chlorination byproducts. Microwave-assisted halogenation (80°C, 20 min) enhances reaction efficiency while maintaining >90% regioselectivity, as confirmed by HPLC and NMR studies [6]. The crystalline 3-iodo product exhibits excellent stability under inert storage conditions (2-8°C), facilitating long-term utilization [2] [4].
Table 1: Comparative Regioselective Iodination Methods for Pyrazolopyridines
Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (3- vs 5-iodo) |
---|---|---|---|---|---|---|
1H-Pyrazolo[4,3-c]pyridine | NIS | DMF | 0→25 | 2 | 78 | >95:5 |
N1-Methyl derivative | ICl | CHCl₃ | 25 | 0.5 | 85 | 70:30 |
N1-Boc protected | NIS | MeCN | 40 | 1.5 | 92 | >98:2 |
4-Amino substituted* | NIS | DMF | 25 | 3 | 68 | >95:5 |
*Refers to 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine (CAS 1351479-27-0) [4]
The C–I bond in 3-iodo-1H-pyrazolo[4,3-c]pyridine undergoes efficient cross-coupling reactions, enabling C–C, C–N, and C–S bond formation. Sonogashira coupling with terminal alkynes employs Pd(PPh₃)₄/CuI catalysts (yields: 75-92%) under mild conditions (50°C, 4-8h), while Suzuki-Miyaura couplings require tailored ligand systems (XPhos, SPhos) to suppress protodeiodination [4]. Computational studies indicate the C3 position's enhanced reactivity stems from diminished electron density at the carbon-iodine σ* orbital (LUMO+1 energy: -0.92 eV) compared to analogous bromo derivatives (-0.87 eV) [9].
Copper-mediated N-arylation of azoles demonstrates exceptional efficiency, facilitated by the iodide's superior leaving group ability over bromo/chloro congeners. Reactions with imidazoles achieve >90% conversion using CuI (20 mol%) and trans-N,N'-dimethylcyclohexane-1,2-diamine at 100°C, enabling kinase inhibitor pharmacophore elaboration [4] [8]. The 4-amino group in derivatives like 3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine remains unaffected under these conditions, providing orthogonal functionalization handles [4].
Table 2: Catalytic Systems for Functionalizing 3-Iodo-1H-pyrazolo[4,3-c]pyridine
Reaction Type | Catalyst System | Conditions | Yield Range (%) | Key Applications |
---|---|---|---|---|
Suzuki Coupling | Pd(dppf)Cl₂, K₂CO₃ | DME/H₂O, 80°C, 6h | 65-88 | Biaryl libraries for BTK inhibitors |
Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, PPh₃ | THF/iPr₂NH, 50°C, 4h | 75-92 | Fluorescent probes |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XantPhos, Cs₂CO₃ | Toluene, 100°C, 12h | 70-85 | Aniline derivatives for drug discovery |
Ullmann-type C–N coupling | CuI/N,N'-dimethylethylenediamine | DMSO, 100°C, 24h | 80-95 | Azole-containing bioactive compounds |
Solid-phase approaches leverage the iodine handle for parallel synthesis of pyrazolopyridine libraries. Rink amide resin immobilization via the pyridine nitrogen enables efficient C3 functionalization while minimizing purification challenges. After N1 protection (Boc group), halogen-metal exchange at C3 using iPrMgCl·LiCl generates a transient aryllithium species for electrophile quenching (aldehydes, ketones, alkyl halides), achieving >85% purity by LC-MS [9].
Alternative strategies employ Wang resin-linked pyrazolopyridines through carboxylic acid tethers at N1. Following Sonogashira coupling or amidation at C3, cleavage with TFA/H₂O releases products in 65-80% isolated yields across 48-membered libraries. High-throughput screening of such libraries has identified potent kinase inhibitors with IC₅₀ < 50 nM, validating this scaffold's drug discovery utility [8] [9]. The 4-amino variant (3-iodo-1H-pyrazolo[4,3-c]pyridin-4-amine) shows particular promise in generating irreversible BTK inhibitors when coupled with acrylamide electrophiles [8].
Microwave irradiation dramatically enhances both iodination and subsequent functionalization steps. Solvent-free iodination using NIS on acidic alumina (120°C, 300W, 10 min) delivers 94% conversion with >99% regioselectivity, eliminating solvent waste while reducing reaction times from hours to minutes [5] [10]. Scale-up studies (50g) confirm consistent purity (>98% HPLC) under optimized microwave conditions.
Downstream coupling reactions benefit similarly: Suzuki reactions under microwave irradiation (100°C, 20 min) achieve complete conversion versus ≤80% in conventional heating at 80°C over 6 hours. This technique proves indispensable for sterically hindered couplings involving 2,6-disubstituted arylboronic acids, where thermal reactions stall below 40% completion [5]. Continuous flow adaptations further enhance sustainability, with immobilized Pd catalysts enabling >200 h operational stability during 3-alkynylpyrazolopyridine production [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7